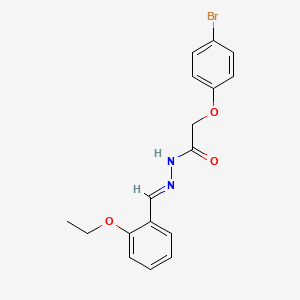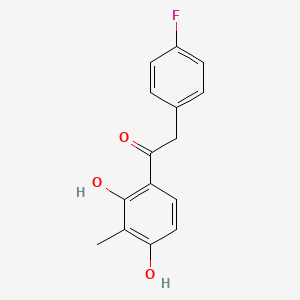
2-(4-Bromophenoxy)-N'-(2-ethoxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromofenoxi)-N’-(2-etoxibencilideno)acetohidrazida es un compuesto orgánico que pertenece a la clase de las hidrazidas. Se caracteriza por la presencia de un grupo bromofenoxi y una parte etoxibencilideno unidos a un esqueleto de acetohidrazida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4-Bromofenoxi)-N’-(2-etoxibencilideno)acetohidrazida típicamente involucra los siguientes pasos:
Formación de ácido 4-bromofenoxiacético: Esto se puede lograr haciendo reaccionar 4-bromofenol con ácido cloroacético en presencia de una base como el hidróxido de sodio.
Conversión a 4-bromofenoxiacetohidrazida: El ácido 4-bromofenoxiacético se convierte entonces en su hidrazida correspondiente haciendo reaccionar con hidrato de hidracina.
Reacción de Condensación: Finalmente, la 4-bromofenoxiacetohidrazida se condensa con 2-etoxibenzaldehído bajo condiciones de reflujo en etanol para producir 2-(4-Bromofenoxi)-N’-(2-etoxibencilideno)acetohidrazida.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(4-Bromofenoxi)-N’-(2-etoxibencilideno)acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazida en una amina.
Sustitución: El átomo de bromo en el grupo bromofenoxi se puede sustituir con otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los nucleófilos como metóxido de sodio o etóxido de sodio pueden facilitar las reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados oxidados del compuesto original.
Reducción: Derivados de amina.
Sustitución: Compuestos con diferentes sustituyentes que reemplazan el átomo de bromo.
Aplicaciones Científicas De Investigación
Química Medicinal: Puede servir como un compuesto principal para el desarrollo de nuevos productos farmacéuticos, particularmente aquellos dirigidos a enzimas o receptores específicos.
Ciencia de los Materiales: El compuesto podría utilizarse en la síntesis de nuevos materiales con propiedades únicas, como polímeros o nanomateriales.
Estudios Biológicos: Se puede utilizar en estudios que investigan su actividad biológica, incluidas las propiedades antimicrobianas o anticancerígenas.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Bromofenoxi)-N’-(2-etoxibencilideno)acetohidrazida depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Las vías exactas involucradas requerirían estudios bioquímicos detallados para dilucidarlas.
Comparación Con Compuestos Similares
Compuestos Similares
2-(4-Clorofenoxi)-N’-(2-etoxibencilideno)acetohidrazida: Estructura similar pero con un átomo de cloro en lugar de bromo.
2-(4-Metilfenoxi)-N’-(2-etoxibencilideno)acetohidrazida: Estructura similar pero con un grupo metilo en lugar de bromo.
2-(4-Fluorofenoxi)-N’-(2-etoxibencilideno)acetohidrazida: Estructura similar pero con un átomo de flúor en lugar de bromo.
Singularidad
La presencia del átomo de bromo en 2-(4-Bromofenoxi)-N’-(2-etoxibencilideno)acetohidrazida puede impartir propiedades químicas y biológicas únicas en comparación con sus análogos. Los átomos de bromo pueden influir en la reactividad del compuesto, la afinidad de unión y la actividad biológica general.
Propiedades
Fórmula molecular |
C17H17BrN2O3 |
|---|---|
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17BrN2O3/c1-2-22-16-6-4-3-5-13(16)11-19-20-17(21)12-23-15-9-7-14(18)8-10-15/h3-11H,2,12H2,1H3,(H,20,21)/b19-11+ |
Clave InChI |
BAZOIXAOIJYZBV-YBFXNURJSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Br |
SMILES canónico |
CCOC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11977818.png)

![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977822.png)

![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977842.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977848.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B11977852.png)
![(2E)-6-benzyl-2-[4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11977866.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11977872.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11977879.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B11977886.png)
